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molecular formula C10H11BrO3 B1341061 3-Bromo-4-isopropoxybenzoic acid CAS No. 213598-20-0

3-Bromo-4-isopropoxybenzoic acid

Cat. No. B1341061
M. Wt: 259.1 g/mol
InChI Key: NRSJYUSYBNFGAK-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

A solution of 1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate (D20) (2.36 g, 7.84 mmol) in ethanol (100 mL) and aqueous sodium hydroxide (2M, 39 mL) was heated to reflux for 5 h. The reaction mixture was concentrated in vacuo and partitioned between ethyl acetate (125 mL) and water (125 mL), the latter acidified with 2M HCl (40 mL). The aqueous layer was extracted with further ethyl acetate (70 mL) and the combined organic extracts dried (phase separator) and concentrated in vacuo to give the title compound as an off-white solid (1.83 g, 7.06 mmol). δH (methanol-d4, 400 MHz): 8.05 (1H, d), 7.89 (1H, dd), 7.23 (1H, d), 4.79 (1H, septet), 1.32 (6H, d). MS (ES): C10H11BrO3 requires 258, 260; found 257, 259 (M−H+).
Name
1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])[C:5]([O:7]C(C)C)=[O:6]>C(O)C.[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate
Quantity
2.36 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC(C)C)C=CC1OC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
39 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (125 mL) and water (125 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further ethyl acetate (70 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.06 mmol
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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